

# understanding the bonding in alane-amine adducts

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## Compound of Interest

Compound Name:	aluminum;N,N-dimethylethanamine
Cat. No.:	B050729

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An In-depth Technical Guide to the Bonding in Alane-Amine Adducts

## Introduction

Alane ( $\text{AlH}_3$ ) is a simple binary hydride of aluminum that has garnered significant interest for its applications in chemical synthesis as a reducing agent and in materials science for hydrogen storage.<sup>[1]</sup> In its pure form, alane is a polymeric solid and is highly reactive. The stabilization of monomeric  $\text{AlH}_3$  is typically achieved through the formation of adducts with Lewis bases, most notably tertiary amines. These alane-amine adducts are formed through a coordinate covalent bond, also known as a dative bond, where the nitrogen atom of the amine donates its lone pair of electrons to the electron-deficient aluminum atom of alane.

This guide provides a comprehensive technical overview of the nature of the Al-N bond in these adducts, detailing the structural characteristics, thermodynamics, and the key experimental and computational methods used for their characterization.

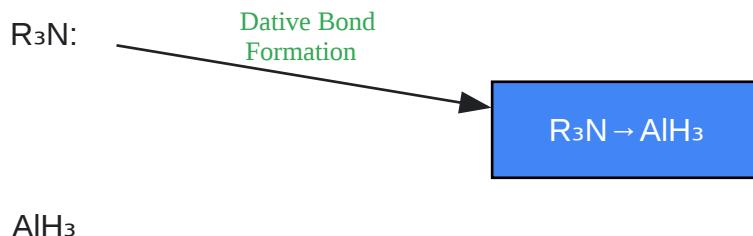
## Molecular Structure and Bonding

The formation of an alane-amine adduct involves the interaction of a Lewis acidic alane molecule with a Lewis basic amine. The resulting Al-N bond is a classic example of a dative covalent bond. The geometry around the aluminum center changes from trigonal planar in theoretical monomeric  $\text{AlH}_3$  to tetrahedral or trigonal bipyramidal in the adducts, depending on whether it coordinates with one or two amine molecules.<sup>[2]</sup>

The structural diversity of these adducts is extensive, ranging from simple 1:1 monomeric species to 1:2 adducts, as well as hydride-bridged dimeric and polymeric structures.[2][3] The specific structure adopted is influenced by the steric bulk and electronic properties of the amine ligand.

## Visualization of Adduct Formation

The fundamental bonding interaction can be visualized as the donation of the nitrogen lone pair into the empty p-orbital of the aluminum atom.



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Caption: Lewis acid-base reaction forming an alane-amine adduct.

## Quantitative Structural Data

X-ray crystallography is the definitive method for determining the precise molecular geometry of these adducts in the solid state.[4] Key parameters such as bond lengths and angles provide direct insight into the nature and strength of the Al-N interaction. Shorter Al-N bond lengths generally correlate with stronger dative bonds.

Adduct	Al-N Bond Length (Å)	Al-H Bond Length (Å, avg.)	N-Al-H Angle (°, avg.)	H-Al-H Angle (°, avg.)	Crystal Structure Type	Referenc e
$\text{AlH}_3 \cdot \text{N}(\text{CH}_2\text{CH}_3)_3$ (TEAA)	2.0240(17)	~1.55	N/A	N/A	Monomeric	[5]
					Tetrahedral	
$[\text{Cl}(\text{CH}_2)_3(\text{CH}_3)_2\text{N} \cdot \text{AlH}_3]_2$	2.09 (avg.)	~1.58	N/A	N/A	Dimeric, 5-coordinate Al	[6]
$\text{AlH}_3 \cdot (\text{dioxane})$	2.107(14)	N/A	N/A	N/A	Polymeric	[5]

## Thermodynamics of Adduct Stability

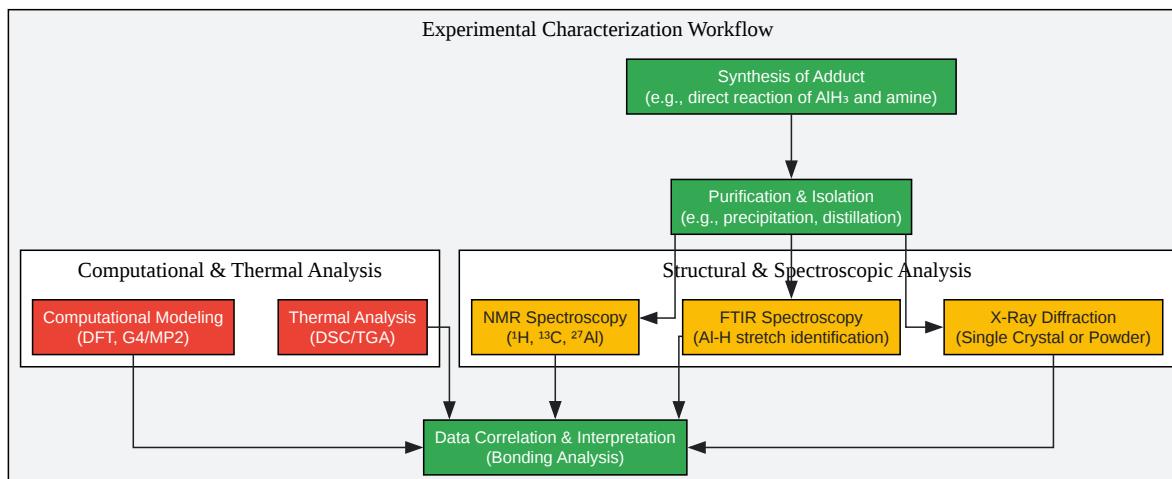
The stability of alane-amine adducts is a critical factor for their application, particularly in hydrogen storage, where the reversible uptake and release of hydrogen is desired.[1] The strength of the Al-N bond can be quantified by its binding energy or the enthalpy of adduct formation.

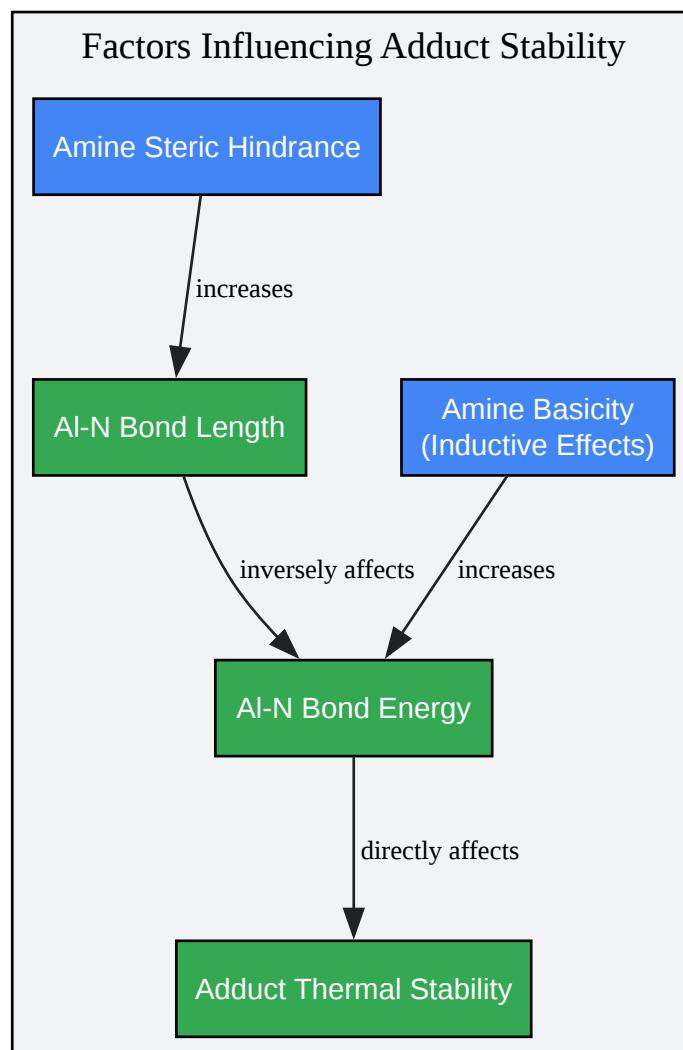
Computational chemistry, using high-level electronic structure calculations like the G4 and G4(MP2) methods, provides reliable thermodynamic data for these complexes, often validated by experimental measurements.[7]

Adduct/Reaction	Thermodynamic Parameter	Value	Method	Reference
AlH <sub>3</sub> -TEDA (Triethylenediamine)	Al-N Bond Binding Energy	99 kJ/mol	Theoretical	<a href="#">[1]</a>
$\alpha\text{-AlH}_3 \rightarrow \text{Al} + 3/2\text{H}_2$	Enthalpy of Formation ( $\Delta\text{H}_f$ )	-11.4 kJ/mol AlH <sub>3</sub>	Experimental	<a href="#">[1]</a>
Ti-Al + 3/2H <sub>2</sub> + TEDA $\rightleftharpoons$ TEDA- AlH <sub>3</sub> (in undecane)	Enthalpy of Formation ( $\Delta\text{H}_f$ )	-39.5 $\pm$ 4.1 kJ/mol H <sub>2</sub>	Experimental	<a href="#">[1]</a>
TEDA-AlH <sub>3</sub> $\rightarrow$ TEDA + AlH <sub>3</sub>	Enthalpy of Reaction ( $\Delta\text{H}$ )	$\approx$ 46 kJ/mol H <sub>2</sub> (equivalent to 92 kJ/mol adduct)	Experimental	<a href="#">[8]</a>

## Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of alane-amine adducts. The general workflow involves synthesis followed by a suite of analytical methods to determine structure, purity, and stability.





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